(3S,6S)-1,6-Dimethylpiperidin-3-amine

Chiral building block Stereochemistry Diastereomer differentiation

(3S,6S)-1,6-Dimethylpiperidin-3-amine (CAS 1273564-12-7) is a chiral 3-aminopiperidine derivative bearing methyl substituents at both the N1 and C6 positions, with defined (3S,6S) absolute configuration. With molecular formula C₇H₁₆N₂ and molecular weight 128.22 g/mol, it belongs to the class of stereochemically defined piperidine building blocks that are foundational to medicinal chemistry programs, as the piperidine ring is the single most common heterocyclic subunit among FDA-approved drugs.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B11756195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6S)-1,6-Dimethylpiperidin-3-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C)N
InChIInChI=1S/C7H16N2/c1-6-3-4-7(8)5-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1
InChIKeyLTXJSFOJLSNNLC-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,6S)-1,6-Dimethylpiperidin-3-amine Procurement Guide: CAS 1273564-12-7 Stereochemical Identity and Sourcing Specifications


(3S,6S)-1,6-Dimethylpiperidin-3-amine (CAS 1273564-12-7) is a chiral 3-aminopiperidine derivative bearing methyl substituents at both the N1 and C6 positions, with defined (3S,6S) absolute configuration . With molecular formula C₇H₁₆N₂ and molecular weight 128.22 g/mol, it belongs to the class of stereochemically defined piperidine building blocks that are foundational to medicinal chemistry programs, as the piperidine ring is the single most common heterocyclic subunit among FDA-approved drugs . The compound is supplied as a research intermediate with vendor-specified purity typically ≥95% .

Why Generic 1,6-Dimethylpiperidin-3-amine Cannot Substitute for the (3S,6S) Isomer: Stereochemical Identity as a Procurement-Critical Parameter


Piperidine derivatives bearing substituents at both the 1- and 6-positions can exist as multiple stereoisomers—the (3S,6S), (3R,6S), (3S,6R), and (3R,6R) configurations are all chemically distinct entities with different three-dimensional architectures . In closely related 3-aminopiperidine systems, stereochemistry at the 3-position has been demonstrated to control pharmacological activity: the (S)-enantiomer of 3-amino-1-methyl-piperidine exhibited significantly higher potency than its (R)-counterpart in bone anabolic agent discovery programs . Furthermore, 3-aminopiperidine enantiomers are resolved as distinct intermediates for DPP-4 inhibitors and protein kinase inhibitors, where enantiomeric purity is a critical quality attribute [1]. Generic or racemic 1,6-dimethylpiperidin-3-amine lacks this defined stereochemical identity and cannot be assumed to recapitulate the properties of the single (3S,6S) isomer in any stereosensitive application.

(3S,6S)-1,6-Dimethylpiperidin-3-amine: Quantitative Differential Evidence Against Closest Analogs


Stereochemical Configuration: (3S,6S) vs. (3R,6S) Epimer Differentiation at the C3 Chiral Center

The (3S,6S)-1,6-Dimethylpiperidin-3-amine (CAS 1273564-12-7) and its (3R,6S) epimer (CAS 1273565-20-0) are distinct diastereomers that differ in the absolute configuration at the C3 carbon bearing the primary amine. Both are offered at equivalent nominal purity (98%) by the same supplier, confirming they are handled as separate catalog items with independent CAS numbers . The SMILES notation N[C@@H]1CN(C)[C@@H](C)CC1 for the (3S,6S) isomer vs. N[C@H]1CN(C)[C@@H](C)CC1 for the (3R,6S) epimer encodes fundamentally different three-dimensional orientations of the 3-amino group relative to the 6-methyl substituent . In the broader class of 3-aminopiperidines, such stereochemical inversion at C3 has been shown to alter biological potency: for (S)-3-amino-1-methyl-piperidine vs. its (R)-counterpart, the (S)-configuration conferred significantly higher activity in bone anabolic screening .

Chiral building block Stereochemistry Diastereomer differentiation

Purity Specification and Quality Control Documentation: 95% vs. 98% Vendor Offerings

Two distinct purity tiers are documented across vendors for (3S,6S)-1,6-Dimethylpiperidin-3-amine. Bidepharm specifies a standard purity of 95% and provides batch-level QC documentation including NMR, HPLC, and GC traceability . AKSci similarly lists minimum purity specification of 95% . Leyan offers the compound at 98% purity under product number 1128457 . The 3-percentage-point purity differential (95% vs. 98%) represents a meaningful difference in total impurity burden: at 95% purity, up to 5% of the material mass consists of unspecified impurities which may include stereoisomeric contaminants, residual solvents, or synthetic byproducts; at 98% purity, the maximum impurity load is reduced to 2% .

Purity specification Quality control Vendor comparison

Enantiomeric Purity Control in 3-Aminopiperidines: Validated Chiral HPLC Methodology for the Compound Class

A validated chiral HPLC-UV method has been developed for the determination of enantiomeric impurity in piperidin-3-amine derivatives, achieving a resolution (Rs) of more than 4.0 between (R)- and (S)-enantiomers using a Chiralpak AD-H column with 0.1% diethylamine in ethanol as mobile phase at 0.5 mL/min flow rate, with UV detection at 228 nm after precolumn derivatization with para-toluene sulphonyl chloride (PTSC) [1]. This method was validated according to ICH guidelines and enables quantification of as low as 0.05% of the undesired enantiomer in the presence of the desired isomer [1]. While developed for the simpler 3-aminopiperidine system, the methodology establishes the analytical framework applicable to substituted 3-aminopiperidines including 1,6-dimethyl derivatives, where chiral purity is an essential quality parameter not addressed by achiral purity measurements alone [1].

Enantiomeric purity Chiral HPLC Pharmaceutical intermediate quality

Structural Differentiation: Dual Substitution at N1 and C6 vs. Mono-Substituted 3-Aminopiperidine Analogs

(3S,6S)-1,6-Dimethylpiperidin-3-amine possesses two stereogenic centers (C3 and C6) and methyl substituents at both the endocyclic nitrogen (N1) and the C6 carbon, distinguishing it fundamentally from simpler 3-aminopiperidine analogs. N,N-Dimethylpiperidin-3-amine (CAS 50534-49-1) bears two methyl groups on the exocyclic 3-amino nitrogen rather than on the ring, lacks a C6 substituent, and has only one ring stereocenter . (S)-3-Amino-1-methyl-piperidine (CAS 902152-76-5) has only the N1 methyl and a single stereocenter at C3 . The presence of the C6 methyl group in the target compound introduces additional conformational constraints; in the related 2,6-dimethylpiperidine system, the cis (achiral meso) vs. trans (chiral enantiomeric pair) stereochemistry profoundly influences ring conformation and molecular recognition properties [1]. The (3S,6S) configuration places both substituents in a defined spatial relationship that cannot be achieved with mono-substituted or differently-configured analogs.

Structural differentiation Substitution pattern Chiral complexity

Supply Chain and Storage: Defined Long-Term Storage Specifications and Non-Hazardous Transport Classification

AKSci specifies long-term storage conditions for 1,6-dimethylpiperidin-3-amine as 'store long-term in a cool, dry place' and classifies the compound as 'Not hazardous material' for DOT/IATA transport purposes . This non-hazardous classification contrasts with certain other low-molecular-weight amines and piperidine derivatives that carry flammability or corrosivity hazard designations requiring specialized shipping and handling. For comparison, the structurally related 2,6-dimethylpiperidine (CAS 504-03-0) carries GHS hazard statements H225 (highly flammable liquid), H314 (causes severe skin burns), and H315/H319/H335, with a flash point of 11°C [1]. The CymitQuimica listing for 1,6-dimethylpiperidin-3-amine (Biosynth brand) similarly indicates no hazard classifications restricting air freight .

Storage stability Transport classification Supply chain

Optimal Application Scenarios for (3S,6S)-1,6-Dimethylpiperidin-3-amine Based on Differential Evidence


Stereospecific Medicinal Chemistry SAR Campaigns Requiring Defined (3S,6S) Configuration

When executing structure-activity relationship studies where the 3-amino group orientation relative to the 6-methyl substituent is hypothesized to govern target engagement, only the (3S,6S) isomer provides the correct spatial presentation. The separate CAS number (1273564-12-7) and independent vendor cataloging from the (3R,6S) epimer (CAS 1273565-20-0) ensure traceable procurement of the correct stereoisomer . This scenario is directly supported by the class-level evidence that (S)- vs. (R)-configuration at the 3-position of aminopiperidines produces meaningful potency differences in biological assays .

Asymmetric Synthesis Using Chiral Piperidine Building Blocks with Dual Stereocenters

The compound's two stereogenic centers (C3 and C6) provide a higher degree of stereochemical complexity than single-center 3-aminopiperidine alternatives such as (S)-3-amino-1-methyl-piperidine. This dual-center architecture is valuable for asymmetric synthesis applications—including chiral ligand preparation and diastereoselective transformations—where conformational bias from both the N1-methyl and C6-methyl groups influences reaction stereoselectivity [1]. Procurement at 98% purity (Leyan) is recommended for stoichiometry-sensitive applications where impurity burden could compromise chiral induction efficiency .

Pharmaceutical Intermediate Development Requiring Validated Enantiomeric Purity Documentation

For programs advancing toward IND-enabling studies or where chiral impurity profiling is a regulatory expectation, the existence of validated chiral HPLC methodology capable of resolving 3-aminopiperidine enantiomers with Rs > 4.0 provides a ready analytical framework [2]. Procurement from vendors offering batch-specific QC documentation (NMR, HPLC, GC as provided by Bidepharm ) enables initial purity verification, while the chiral HPLC method can be adapted to confirm the absence of the (3R)-configured epimer, a quality parameter not captured by achiral purity measurements.

International Multi-Site Collaborative Projects with Streamlined Logistics Requirements

The non-hazardous DOT/IATA transport classification eliminates the regulatory friction associated with shipping flammable or corrosive amines internationally. This contrasts with structurally related piperidines such as 2,6-dimethylpiperidine, which requires GHS Danger labeling and specialized handling for its H225 flammability and H314 corrosivity hazards [3]. For distributed research programs shipping compounds between collaborating sites across different regulatory jurisdictions, this logistical simplicity translates to faster delivery timelines and reduced compliance overhead.

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